molecular formula C7H3ClF4O B1404484 2-(Chlorodifluoromethoxy)-1,3-difluorobenzene CAS No. 1404195-16-9

2-(Chlorodifluoromethoxy)-1,3-difluorobenzene

Cat. No.: B1404484
CAS No.: 1404195-16-9
M. Wt: 214.54 g/mol
InChI Key: WNDDVXHJMJTOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chlorodifluoromethoxy)-1,3-difluorobenzene is a chemical compound characterized by the presence of both chlorodifluoromethoxy and difluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,3-difluorobenzene with chlorodifluoromethane in the presence of a suitable catalyst under controlled conditions . The reaction conditions often require specific temperatures and pressures to ensure the desired substitution occurs efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Chlorodifluoromethoxy)-1,3-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds where the chlorine atom is replaced by hydroxyl, amino, or other functional groups .

Scientific Research Applications

2-(Chlorodifluoromethoxy)-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Chlorodifluoromethoxy)-1,3-difluorobenzene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

  • 2-(Chlorodifluoromethoxy)-1,4-difluorobenzene
  • 2-(Chlorodifluoromethoxy)-1,2-difluorobenzene
  • 2-(Chlorodifluoromethoxy)-1,3,5-trifluorobenzene

Comparison: Compared to these similar compounds, 2-(Chlorodifluoromethoxy)-1,3-difluorobenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-4(9)2-1-3-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDDVXHJMJTOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237729
Record name Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404195-16-9
Record name Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404195-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene
Reactant of Route 2
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene
Reactant of Route 3
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene
Reactant of Route 4
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene
Reactant of Route 5
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene
Reactant of Route 6
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.